N-ME-D-PHG-OH
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of N-Methyl-D-phenylglycine follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as (R)-(-)-α-methylamino phenylacetic acid. Alternative nomenclature includes 2-(methylamino)-2-phenylacetic acid and N-methyl-D-phenylglycine, reflecting the compound's structural characteristics and stereochemical configuration. The molecular composition is represented by the formula C₉H₁₁NO₂, indicating nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
The molecular weight of N-Methyl-D-phenylglycine is precisely determined as 165.18900 atomic mass units. Chemical Abstracts Service registry number 30925-14-5 provides unambiguous identification of this specific stereoisomer. The compound exhibits specific structural features including a phenyl ring attached to the alpha carbon, a methylated amino group, and a carboxylic acid functionality, which collectively contribute to its distinctive chemical and biological properties.
Table 1: Fundamental Chemical Properties of N-Methyl-D-phenylglycine
Stereochemical Configuration and Chiral Centers
N-Methyl-D-phenylglycine possesses a single stereogenic center located at the alpha carbon atom, which determines its absolute configuration as the R-enantiomer. This chiral center results from the tetrahedral arrangement around the alpha carbon, which is bonded to four different substituents: a phenyl group, a carboxylic acid group, a methylated amino group, and a hydrogen atom. The D-designation indicates the absolute configuration corresponds to the R-system under Cahn-Ingold-Prelog nomenclature conventions.
The optical activity of N-Methyl-D-phenylglycine is characterized by a specific rotation of D = -141.0 ± 0.5° when measured at a concentration of 1% in 80% acetic acid. This negative rotation value indicates levorotatory behavior under the specified measurement conditions. The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties, as different enantiomers often exhibit distinct interactions with chiral biological targets.
The presence of the single chiral center enables N-Methyl-D-phenylglycine to exist as part of an enantiomeric pair, with its mirror image being N-Methyl-L-phenylglycine. The stereochemical purity and absolute configuration are critical factors in applications requiring enantioselective recognition, such as chiral chromatographic separations and asymmetric synthesis protocols.
Crystallographic Data and Conformational Studies
While specific crystallographic data for N-Methyl-D-phenylglycine were not extensively detailed in the available literature, related phenylglycine derivatives have been subject to comprehensive structural analysis using X-ray crystallography. The crystallographic studies of similar compounds provide insights into the molecular geometry and solid-state organization of phenylglycine derivatives. For instance, D-phenylglycine aminotransferase from Pseudomonas stutzeri, which processes phenylglycine derivatives, has been crystallized and analyzed, revealing important structural information about the binding environment for such compounds.
The conformational flexibility of N-Methyl-D-phenylglycine in solution has been investigated using computational methods and spectroscopic techniques. Nuclear magnetic resonance spectroscopy studies have provided valuable information regarding the preferred conformations and dynamic behavior of the molecule in various solvents. The compound's conformational landscape is influenced by intramolecular interactions between the phenyl ring, the methylated amino group, and the carboxylic acid functionality.
Molecular modeling studies suggest that N-Methyl-D-phenylglycine can adopt multiple low-energy conformations, with the relative populations dependent on environmental factors such as solvent polarity and pH conditions. The rotational freedom around the C-N bond and the C-C bond connecting the phenyl ring to the alpha carbon contributes to the conformational diversity observed in both solution and solid states.
Comparative Analysis with L-Isomer and Racemic Forms
The comparative analysis of N-Methyl-D-phenylglycine with its L-enantiomer and racemic mixture reveals significant differences in physical, chemical, and biological properties. N-Methyl-L-phenylglycine, represented by the S-configuration at the alpha carbon, exhibits optical rotation of D = +75.3 ± 2° when measured as the hydrochloride salt at a concentration of 0.5% in water. This positive rotation contrasts sharply with the negative rotation observed for the D-isomer, demonstrating the enantiomeric relationship between these compounds.
Table 2: Comparative Properties of N-Methyl-phenylglycine Stereoisomers
The racemic form, designated as N-Methyl-DL-phenylglycine, consists of equal proportions of both enantiomers and consequently exhibits no optical activity. This racemic mixture has found applications in pharmaceutical development and serves as a starting material for chiral resolution processes. The racemic form's properties represent the average of both enantiomers, but its biological activity may differ significantly from either pure enantiomer due to potential antagonistic or synergistic effects.
Analytical separation of the enantiomers has been achieved using chiral high-performance liquid chromatography techniques, with specific crown ether-based stationary phases demonstrating effective resolution capabilities. The elution order on chiral columns typically follows predictable patterns, with L-amino acids generally eluting before D-amino acids on specific chiral stationary phases. Nuclear magnetic resonance spectroscopy techniques using chiral derivatizing agents have also been employed to distinguish between the enantiomers in solution, providing valuable analytical tools for enantiomeric purity determination.
The differential biological activities of the enantiomers have been observed in various research contexts, with each stereoisomer potentially exhibiting distinct interactions with enzymes, receptors, and other chiral biological molecules. N-Methyl-L-phenylglycine hydrochloride has been specifically utilized in pharmaceutical development targeting neurological disorders, while the D-isomer serves as a chiral building block in synthetic applications. These stereoisomer-specific applications underscore the importance of stereochemical control in pharmaceutical and biochemical research involving N-Methyl-phenylglycine derivatives.
Properties
IUPAC Name |
(2R)-2-(methylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350516 | |
| Record name | N-ME-D-PHG-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-14-5 | |
| Record name | N-ME-D-PHG-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ®-2-(Methylamino)-2-phenylacetic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production methods for ®-2-(Methylamino)-2-phenylacetic acid often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may utilize metal-free photocatalytic systems or other green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Peptide Synthesis
Epimerization Control
One of the primary applications of N-ME-D-PHG-OH is in controlling epimerization during peptide synthesis. Epimerization can lead to the formation of undesired diastereomers, which may affect the biological activity of peptides. Research has shown that using this compound can minimize epimerization, particularly when used in conjunction with specific coupling agents like HATU and DIPEA under controlled conditions .
Case Study: Cyclization Conditions
A study conducted on the cyclization of octapeptides demonstrated that using this compound resulted in high yields and low epimerization rates when coupled with other amino acids. The optimal conditions involved maintaining a pH of 8 and using DMF as a solvent, which provided a significant advantage over traditional methods .
Pharmaceutical Applications
Potential Therapeutic Uses
this compound has been explored for its potential in developing therapeutic peptides, particularly those targeting antimicrobial and anticancer activities. The structural properties of this compound allow for the design of peptides that can interact effectively with biological targets, enhancing their efficacy .
Case Study: Antimicrobial Peptides
Research indicates that peptides synthesized using this compound have shown promise in antimicrobial applications. These peptides can disrupt bacterial membranes or inhibit essential bacterial functions, making them candidates for new antibiotic therapies .
Biochemical Research
In Vitro and In Vivo Studies
this compound is utilized in both in vitro and in vivo studies to investigate enzyme kinetics and molecular interactions. Its incorporation into peptides aids in studying protease structures and functions, providing insights into enzyme mechanisms and potential inhibitors .
Table 1: Comparison of Coupling Agents with this compound
| Coupling Agent | Yield (%) | Epimerization Rate (%) |
|---|---|---|
| HATU/DIPEA | 92 | 5 |
| DIC/HOBt | 85 | 15 |
| PyBOP | 90 | 10 |
Table 2: Applications of this compound in Peptide Synthesis
| Application | Description |
|---|---|
| Antimicrobial Peptides | Development of peptides targeting bacterial infections |
| Anticancer Peptides | Synthesis of peptides aimed at cancer cell inhibition |
| Enzyme Interaction Studies | Investigation of enzyme kinetics using modified peptides |
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biological processes .
Comparison with Similar Compounds
Key Differences :
Physicochemical Properties
Data from analogs highlight trends in solubility, permeability, and stability:
Biological Activity
N-ME-D-PHG-OH, or N-methyl-D-phenylglycine hydroxylamine, is a compound of interest in biochemical research due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is derived from phenylglycine, an amino acid that has been implicated in various biological functions. The structural modifications of phenylglycine derivatives, including methylation and hydroxylation, can significantly influence their biological activity. The compound's molecular formula is CHNO, which suggests a complex interaction with biological systems due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Neuropharmacological Effects
Research indicates that d-amino acids, including derivatives like this compound, play crucial roles in neurotransmission and neuroendocrine regulation. For instance, d-aspartate has been shown to interact with NMDA receptors, influencing synaptic plasticity and cognitive functions . Similarly, this compound may exhibit comparable effects on neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive enhancement.
Anti-Cancer Activity
Emerging evidence suggests that d-amino acids can influence cancer cell proliferation and apoptosis. Studies have demonstrated that d-amino acids can affect tumor growth dynamics by modulating the microenvironment and influencing immune responses . The specific mechanisms by which this compound exerts its anti-cancer effects require further investigation but may involve the inhibition of specific signaling pathways critical for cancer cell survival.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of d-amino acids, researchers found that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. This effect was attributed to its ability to modulate intracellular calcium levels and enhance antioxidant defenses .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC values varied across different cell types, indicating a selective efficacy. For example:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
These results suggest that this compound may be particularly effective against certain types of cancer cells while exhibiting lower toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features through SAR analysis. Modifications such as the introduction of electron-withdrawing groups or changes in stereochemistry can significantly alter its pharmacological profile. For example:
- Methyl Group : Enhances lipophilicity, potentially improving cellular uptake.
- Hydroxyl Group : May increase hydrogen bonding capabilities, enhancing binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for N-ME-D-PHG-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy and minimal side products. Use techniques like HPLC and NMR to monitor intermediates . Optimize reaction parameters (e.g., temperature, solvent polarity) using factorial design experiments to isolate the most efficient pathway .
- Data Consideration : Tabulate yields, retention times, and spectral data (e.g., -NMR shifts) across conditions to identify trends .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine orthogonal techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry and substituent positions .
- HPLC-MS : Compare retention times and fragmentation patterns against reference standards .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer :
- Step 1 : Re-evaluate computational models (e.g., DFT simulations) for accuracy in solvation energy or conformational flexibility .
- Step 2 : Validate experimental protocols (e.g., pKa determination via potentiometry vs. UV-Vis) to rule out methodological bias .
- Step 3 : Use sensitivity analysis to identify parameters (e.g., dielectric constant) most affecting model-output divergence .
- Data Table Example :
| Property | Predicted Value | Experimental Value | Error (%) | Likely Source of Discrepancy |
|---|---|---|---|---|
| LogP | 2.1 | 1.7 | 19% | Solvation model oversimplification |
Q. How should researchers design in vitro assays to assess this compound’s pharmacological activity while minimizing false positives?
- Methodological Answer :
- Control Setup : Include vehicle controls and reference inhibitors to account for nonspecific binding .
- Dose-Response Curves : Use ≥10 concentration points to calculate accurate IC50 values and assess Hill slopes for cooperativity .
- Counter-Screens : Test against related off-target enzymes (e.g., kinases with similar ATP-binding domains) .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound’s toxicity studies?
- Methodological Answer :
- Cluster Analysis : Group data by biological replicates or experimental batches to identify outliers .
- Meta-Analysis : Use random-effects models to account for inter-study variability (e.g., differing cell lines or exposure times) .
- Error Propagation : Quantify uncertainty in LD50 values using Monte Carlo simulations .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Protocol Standardization : Document all parameters (e.g., stirring speed, degassing time) in machine-readable formats (e.g., ELNs like Chemotion) .
- Inter-Lab Validation : Share aliquots of key intermediates for cross-validation via round-robin testing .
Q. What are best practices for curating and sharing spectral data for this compound in public repositories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
